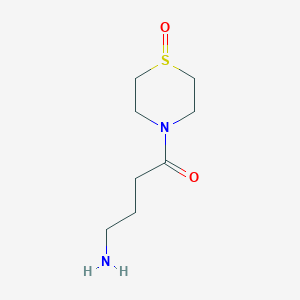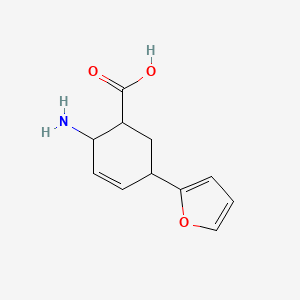
1,1'-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone: is a chemical compound with the molecular formula C7H11N3O3 It is a derivative of pyrazolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone typically involves the reaction of pyrazolidine derivatives with appropriate reagents. One common method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazolidine derivative . The reaction conditions often include mild temperatures and the use of oxidizing agents such as bromine or DMSO.
Industrial Production Methods
While specific industrial production methods for 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Bromine, DMSO
Reducing Agents: Sodium borohydride, hydrogen gas
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyrazolidine derivatives, while reduction can produce amine-substituted pyrazolidines.
Aplicaciones Científicas De Investigación
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The pyrazolidine ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(4,4’-bipyridine-1,1’(4H,4’H)-diyl)diethanone: A similar compound with a bipyridine core.
1,1’-(2,2’-BIFURAN-5,5’-DIYL)DIETHANONE: A compound with a bifuran core.
1,1’-(4-METHYL-1H-PYRAZOLE-3,5-DIYL)DIETHANONE: A pyrazole derivative.
Uniqueness
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11N3O3 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
1-(2-acetyl-4-hydroxyiminopyrazolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)9-3-7(8-13)4-10(9)6(2)12/h13H,3-4H2,1-2H3 |
Clave InChI |
LMGUHSSNLKCEEF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(=NO)CN1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)

![2-chloro-N-[imino(pyridin-4-yl)methyl]-6-(2,2,2-trifluoroethoxy)isonicotinamide](/img/structure/B12865582.png)


![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![[(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B12865594.png)
![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
![2-Bromo-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12865603.png)
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)
